molecular formula C17H13N3O2S2 B2951276 N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide CAS No. 862807-61-2

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide

Cat. No. B2951276
CAS RN: 862807-61-2
M. Wt: 355.43
InChI Key: CLZPRXHNWZVPQS-UHFFFAOYSA-N
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Description

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide, commonly known as MBX-8025, is a synthetic compound that has been extensively studied for its potential therapeutic effects. This compound belongs to the class of thiazole carboxamides and has shown promising results in preclinical studies.

Mechanism of Action

Target of Action

The primary target of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide, also known as ML293, is the muscarinic 4 (M4) receptor . The M4 receptor is a type of muscarinic acetylcholine receptor, which plays a crucial role in various physiological functions, including neurotransmission and smooth muscle contraction .

Mode of Action

ML293 acts as a positive allosteric modulator of the M4 receptor . This means it binds to a site on the receptor that is distinct from the primary (orthosteric) site where the natural ligand, acetylcholine, binds. This allosteric binding enhances the receptor’s response to acetylcholine, resulting in a 14.6-fold leftward shift of the agonist concentration-response curve .

Biochemical Pathways

The activation of the M4 receptor by ML293 affects the neurotransmitter acetylcholine’s regulation of a diverse set of physiological actions

Pharmacokinetics

ML293 has shown excellent in vivo pharmacokinetic properties in rats, with low intravenous clearance (11.6 mL/min/kg) and excellent brain exposure . One hour after oral administration at a dose of 10 mg/kg, the concentration of ML293 in the brain was found to be 10.3 µM . This indicates that ML293 has good bioavailability and can effectively cross the blood-brain barrier.

Result of Action

The activation of the M4 receptor by ML293 could potentially lead to various cellular effects, depending on the specific physiological context. Given the role of the M4 receptor in neurotransmission, one possible effect could be the modulation of neuronal activity .

Advantages and Limitations for Lab Experiments

One advantage of using MBX-8025 in lab experiments is its selectivity for PPARδ, which reduces the risk of off-target effects. MBX-8025 has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life, which makes it suitable for use in animal studies. However, one limitation of using MBX-8025 is its limited solubility in water, which may require the use of solubilizing agents or alternative routes of administration.

Future Directions

There are several future directions for the study of MBX-8025. One area of interest is the potential use of MBX-8025 in the treatment of NASH and other liver diseases. Clinical trials are currently underway to evaluate the safety and efficacy of MBX-8025 in patients with NASH. Another area of interest is the potential use of MBX-8025 in the treatment of atherosclerosis and other cardiovascular diseases. Preclinical studies have shown promising results in animal models, and further studies are needed to evaluate the potential therapeutic effects of MBX-8025 in humans. Finally, there is interest in exploring the potential use of MBX-8025 in the treatment of other metabolic diseases, such as diabetes and obesity. Overall, MBX-8025 has shown promising results in preclinical studies and has the potential to be a valuable therapeutic agent for the treatment of various diseases.

Synthesis Methods

MBX-8025 can be synthesized using a multi-step synthetic route starting from commercially available chemicals. The synthesis involves the reaction of 4-methoxy-7-methyl-1,3-benzothiazol-2-amine with 2-chloro-1,3-benzothiazole-6-carboxylic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a base such as triethylamine. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and trifluoroacetic acid (TFA) to yield MBX-8025.

Scientific Research Applications

MBX-8025 has been extensively studied for its potential therapeutic effects in various disease models. It has been shown to have anti-inflammatory, anti-fibrotic, and lipid-lowering effects in preclinical studies. MBX-8025 has been studied in animal models of non-alcoholic steatohepatitis (NASH), a liver disease characterized by inflammation and accumulation of fat in the liver. In these studies, MBX-8025 has been shown to reduce liver inflammation and fibrosis, and improve liver function. MBX-8025 has also been studied in animal models of atherosclerosis, a disease characterized by the buildup of plaque in the arteries. In these studies, MBX-8025 has been shown to reduce plaque formation and improve lipid profile.

properties

IUPAC Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S2/c1-9-3-6-12(22-2)14-15(9)24-17(19-14)20-16(21)10-4-5-11-13(7-10)23-8-18-11/h3-8H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLZPRXHNWZVPQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-6-carboxamide

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